N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide
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Overview
Description
4-(2,4-Dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 2,4-dichlorophenoxybutanoyl chloride. This intermediate is then reacted with 5-[(2,3-dichlorophenyl)methyl]-1,3-thiazole-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple chlorine atoms and the thiazole ring enhances its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure but different functional groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms, leading to different chemical properties and applications.
Mecoprop (MCPP): A phenoxy herbicide with a similar structure but different substituents on the aromatic ring.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide is unique due to its combination of phenoxy and thiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16Cl4N2O2S |
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Molecular Weight |
490.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C20H16Cl4N2O2S/c21-13-6-7-17(16(23)10-13)28-8-2-5-18(27)26-20-25-11-14(29-20)9-12-3-1-4-15(22)19(12)24/h1,3-4,6-7,10-11H,2,5,8-9H2,(H,25,26,27) |
InChI Key |
HUUKGIUXSBGGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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